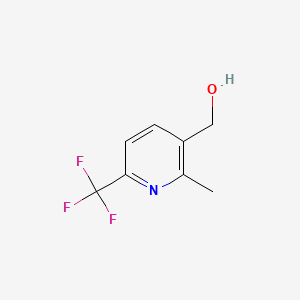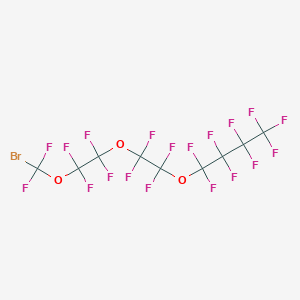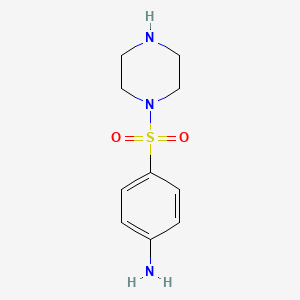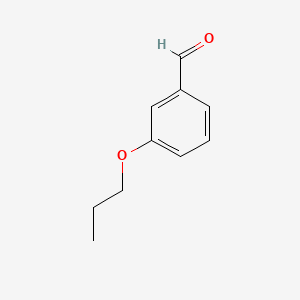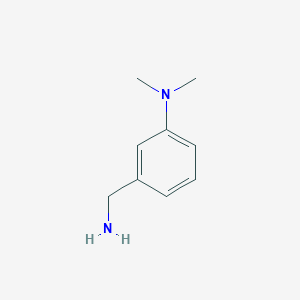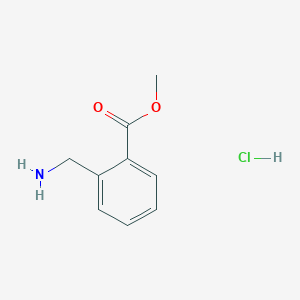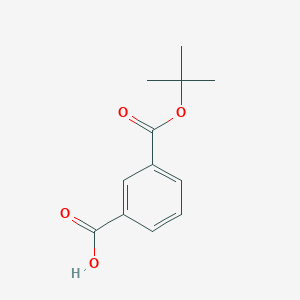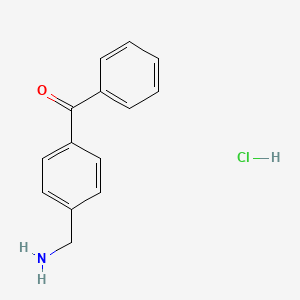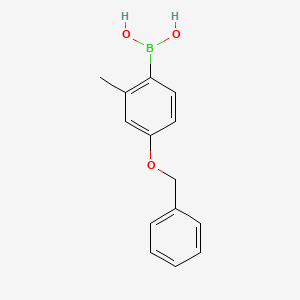
4-Benzyloxy-2-methylphenylboronic acid
Übersicht
Beschreibung
4-Benzyloxy-2-methylphenylboronic acid is a chemical compound with the molecular formula C14H15BO3 . It has a molecular weight of 242.08 . This compound is used in the development of Phenyl-oxazoles, a family of H3R inverse agonists that exhibits anti-amnesic effects .
Synthesis Analysis
The synthesis of 4-Benzyloxy-2-methylphenylboronic acid and similar organoboron compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are generally environmentally benign and relatively stable .Molecular Structure Analysis
The molecular structure of 4-Benzyloxy-2-methylphenylboronic acid is represented by the formula C14H15BO3 . The compound consists of a benzene ring substituted with a benzyloxy group and a methyl group, and a boronic acid group .Chemical Reactions Analysis
4-Benzyloxy-2-methylphenylboronic acid is often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The reaction is known for its mild and functional group tolerant conditions .Physical And Chemical Properties Analysis
4-Benzyloxy-2-methylphenylboronic acid has a density of 1.2±0.1 g/cm3, a boiling point of 436.2±55.0 °C at 760 mmHg, and a flash point of 217.6±31.5 °C . It has a molar refractivity of 69.0±0.4 cm3, and a polar surface area of 50 Å2 .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
This compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds. This reaction is widely applied in the synthesis of pharmaceuticals, agrochemicals, and organic materials due to its high efficiency and tolerance of various functional groups .
Palladium-Catalyzed Arylation
It serves as a reagent for palladium-catalyzed direct arylation processes. This method is essential for constructing aryl compounds, which are fundamental structures in many drugs and organic materials .
Heck-Type Reactions
The compound is also involved in palladium-catalyzed stereoselective Heck-type reactions. These reactions are used to form carbon-carbon double bonds, which are significant in the synthesis of complex organic molecules .
Proteomics Research
In proteomics research, 4-Benzyloxy-2-methylphenylboronic acid is a specialty product used for studying protein modifications and interactions. Its specificity and reactivity make it suitable for probing complex biological systems .
Synthesis of Organic Electronic Materials
Due to its ability to form stable boronic esters, this compound is used in the synthesis of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Development of Borane Reagents
It contributes to the development of new borane reagents for various organic transformations, including hydroboration reactions that are syn-selective and proceed in an anti-Markovnikov manner .
Wirkmechanismus
Target of Action
The primary target of 4-Benzyloxy-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
The result of the action of 4-Benzyloxy-2-methylphenylboronic acid is the successful formation of new carbon-carbon bonds via the SM coupling reaction . This is a critical process in the synthesis of complex organic compounds .
Action Environment
The action of 4-Benzyloxy-2-methylphenylboronic acid is influenced by the reaction conditions of the SM coupling process . These conditions are generally mild and tolerant of various functional groups . The compound itself is relatively stable, readily prepared, and generally environmentally benign .
Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves, clothing, eye protection, and face protection .
Zukünftige Richtungen
While specific future directions for 4-Benzyloxy-2-methylphenylboronic acid are not mentioned in the sources, the compound’s use in Suzuki–Miyaura coupling reactions suggests potential applications in the synthesis of various organic compounds . Its role in the development of Phenyl-oxazoles also indicates possible uses in pharmaceutical research .
Eigenschaften
IUPAC Name |
(2-methyl-4-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDFDGOVNBMYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378304 | |
| Record name | 4-Benzyloxy-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-2-methylphenylboronic acid | |
CAS RN |
847560-49-0 | |
| Record name | 4-Benzyloxy-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Benzyloxy)-2-methylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1271444.png)

